N-Adipoylglycine, analytical reference material

Description

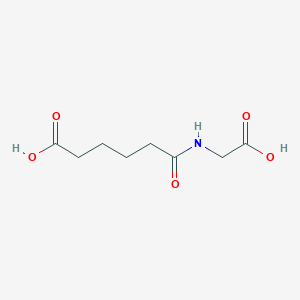

N-Adipoylglycine (systematic name: 2-(adipoylamino)acetic acid) is a specialized analytical reference material used for quality control, method validation, and calibration in biochemical and pharmaceutical research. Structurally, it consists of a glycine moiety linked to an adipoyl group (a six-carbon dicarboxylic acid). Its molecular formula is C₈H₁₃NO₅, with a molecular weight of 203.19 g/mol. As a reference material, it is characterized by high purity (>95%) and stability under controlled storage conditions, making it critical for quantitative analyses such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .

The compound’s primary applications include:

Properties

IUPAC Name |

6-(carboxymethylamino)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c10-6(9-5-8(13)14)3-1-2-4-7(11)12/h1-5H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDYVYBNDNRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734074 | |

| Record name | 6-[(Carboxymethyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66060-81-9 | |

| Record name | 6-[(Carboxymethyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adipoylglycine typically involves the reaction of adipic acid with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

On an industrial scale, the production of N-Adipoylglycine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Adipoylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: N-Adipoylglycine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adipic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Adipoylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Adipoylglycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Adipoylglycine belongs to the class of N-acylated glycines, which are structurally defined by a glycine backbone conjugated to varying acyl groups. Below is a detailed comparison with four analogous compounds:

Table 1: Structural and Functional Comparison of N-Acylated Glycines

Structural Differences

- Acyl Chain Length : N-Adipoylglycine’s adipoyl group (C₆) is intermediate in length compared to N-Lauroylglycine (C₁₂) and N-Acetylglycylglycine (C₂). This affects hydrophobicity and solubility, with N-Adipoylglycine being moderately polar, suitable for reverse-phase HPLC .

- Functional Groups: N-Arachidonoylglycine contains a polyunsaturated arachidonoyl chain, enabling interactions with lipid-binding proteins, unlike the saturated adipoyl group in N-Adipoylglycine .

- Aromaticity : N-(3-Indoleacetyl)glycine incorporates an indole ring, enabling fluorescence-based detection methods absent in N-Adipoylglycine .

Analytical Performance

- Chromatographic Retention : N-Adipoylglycine elutes earlier than N-Lauroylglycine in HPLC due to its shorter acyl chain, as demonstrated in a study comparing retention times of acyl-glycines (C₂–C₁₈) .

- Mass Spectrometry: N-Arachidonoylglycine produces distinct fragmentation patterns (e.g., m/z 361 → 265) compared to N-Adipoylglycine (m/z 203 → 145), aiding in differentiation .

- Stability: N-Adipoylglycine is less prone to oxidation than N-Arachidonoylglycine, which degrades rapidly under ambient conditions due to unsaturated bonds .

Research Findings and Gaps

- Interference in Assays: N-Adipoylglycine shows minimal cross-reactivity in immunoassays targeting long-chain acyl-glycines, unlike N-Lauroylglycine, which may produce false positives due to antibody cross-reactivity .

- Synthetic Challenges : N-Adipoylglycine’s synthesis requires stringent pH control (pH 4.5–5.0) to avoid adipoyl group hydrolysis, a step less critical for N-Acetylglycylglycine .

- Gaps: Limited data exist on N-Adipoylglycine’s pharmacokinetics and tissue distribution compared to N-Arachidonoylglycine, which has been extensively studied in rodent models .

Biological Activity

N-Adipoylglycine (NAGly) is a member of the N-acyl glycine family, which are metabolites involved in various biological processes, including amino acid and fatty acid metabolism. This article provides a comprehensive overview of the biological activity of N-Adipoylglycine, supported by data tables, case studies, and research findings.

Overview of N-Adipoylglycine

N-Adipoylglycine is formed through the acylation of glycine by adipic acid. It serves as a biomarker for metabolic disorders and has been implicated in the detoxification processes within the human body. The compound is particularly relevant in studies related to diabetes and metabolic syndrome.

Biological Activity and Mechanisms

- Metabolic Role : NAGly plays a significant role in the metabolism of fatty acids and amino acids. It has been shown to be involved in the excretion of excess fatty acids through urine, which is crucial for maintaining metabolic homeostasis .

- Diabetes Research : Recent studies have highlighted the potential of NAGly as a biomarker for Type 2 Diabetes Mellitus (T2DM). In experiments with db/db diabetic mice, significant differences in NAGly levels were observed compared to control mice. The area under the curve (AUC) for Receiver Operating Characteristic (ROC) analysis was found to be 0.996, indicating high accuracy in differentiating between diabetic and non-diabetic states based on NAGly levels .

- Metabolomic Studies : Untargeted metabolomics approaches have revealed that alterations in NAGly levels correlate with metabolic dysfunctions such as insulin resistance and fatty acid metabolism disturbances. For instance, short-chain NAGlys were significantly elevated in diabetic mice, suggesting their potential as early diagnostic markers for diabetes .

Case Study 1: Metabolomic Profiling in Diabetic Mice

- Objective : To assess the changes in NAGly levels in db/db mice compared to lean controls.

- Methodology : Plasma and urine samples were analyzed using liquid chromatography-mass spectrometry (LC-MS) following derivatization with 3-nitrophenylhydrazine.

- Findings : The study demonstrated that various NAGlys were significantly altered in diabetic mice, with specific increases noted in short-chain NAGlys like acetylglycine and propionylglycine. These changes were associated with impaired fatty acid oxidation .

Case Study 2: Application in Clinical Diagnostics

- Objective : To evaluate the potential of NAGly as a clinical biomarker for T2DM.

- Methodology : A cross-sectional study involving human subjects with varying degrees of glucose tolerance.

- Findings : Elevated levels of NAGly were observed in subjects with impaired glucose tolerance compared to healthy controls, reinforcing its role as a potential biomarker for early detection of diabetes .

Data Tables

| Parameter | Control Mice (db/m+) | Diabetic Mice (db/db) | p-value |

|---|---|---|---|

| Acetylglycine (µM) | 5.2 | 12.8 | <0.001 |

| Propionylglycine (µM) | 3.1 | 8.5 | <0.01 |

| Malonylglycine (µM) | 1.0 | 4.3 | <0.05 |

| Total NAGlys Concentration (µM) | 9.3 | 25.6 | <0.001 |

Research Findings

- Studies indicate that the accumulation of N-acyl glycines, including NAGly, is linked to metabolic dysfunctions such as insulin resistance and obesity.

- The ability to differentiate between control and diabetic states using NAGly levels suggests its utility in clinical diagnostics.

- Further research is needed to explore the mechanistic pathways through which NAGly influences metabolic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.